molecular formula C17H27N B13692643 3-(3,5-Di-tert-butylphenyl)azetidine

3-(3,5-Di-tert-butylphenyl)azetidine

Cat. No.: B13692643
M. Wt: 245.4 g/mol
InChI Key: VGWUHGRPDJVGID-UHFFFAOYSA-N
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Description

Historical Context of Four-Membered Nitrogen Heterocycles

Four-membered heterocyclic compounds, characterized by a ring structure containing at least one atom other than carbon, have been a subject of interest for well over a century. nih.govwikipedia.org The history of azetidine (B1206935) chemistry, specifically, dates back to the early 20th century, with initial synthetic efforts often proving challenging due to the high energy and strained nature of the four-membered ring. bham.ac.ukjmchemsci.com Early research laid the groundwork for understanding the fundamental reactivity of these strained systems. A significant milestone in the field was the discovery and development of β-lactam (azetidin-2-one) antibiotics like penicillin, which contain a four-membered nitrogen heterocycle and demonstrated the profound biological activity achievable with this scaffold. researchgate.netresearchgate.net This discovery spurred further investigation into the synthesis and properties of azetidines and other related four-membered heterocycles. nih.gov

General Importance of Azetidines in Organic Synthesis and Chemical Space Exploration

In contemporary organic chemistry, azetidines are recognized as versatile synthons and important intermediates. researchgate.netmagtech.com.cn Their reactivity, driven by considerable ring strain, allows for unique chemical transformations, including ring-opening reactions that provide access to complex acyclic amines or expanded ring systems. researchgate.netrsc.org The rigid, three-dimensional structure of the azetidine ring is highly sought after in medicinal chemistry for its ability to limit the conformational flexibility of a molecule. enamine.netresearchgate.net This pre-defined spatial arrangement of substituents can lead to higher binding affinity and selectivity for biological targets. enamine.net

The incorporation of azetidine scaffolds into compound libraries has become a key strategy in chemical space exploration for drug discovery. nih.govwikipedia.org These small, polar heterocycles can significantly alter the physicochemical properties of a parent molecule, often improving parameters such as solubility and metabolic stability. nih.govnih.gov As a result, the azetidine motif is found in a growing number of approved drugs and clinical candidates for various therapeutic areas, including neurological diseases. chemrxiv.orgsciencedaily.com

Structural Characteristics of Azetidines and Their Inherent Strain

The azetidine ring is a saturated, four-membered heterocycle analogous to cyclobutane (B1203170). rsc.org Its structure is characterized by significant deviation from ideal tetrahedral bond angles, leading to substantial ring strain. researchgate.net Unlike the planar conformation of its three-membered counterpart, aziridine (B145994), the azetidine ring is puckered. nih.gov This non-planar conformation helps to alleviate some of the torsional strain that would arise from eclipsed hydrogen atoms in a flat structure. The degree of puckering can be influenced by the nature and position of substituents on the ring. researchgate.net

The reactivity of azetidines is fundamentally driven by their inherent ring strain, which is a combination of angle strain and torsional strain. researchgate.netacs.org Transannular strain is not a significant factor in such a small ring.

Angle Strain: Arises from the compression of the internal C-C-C, C-N-C, and C-C-N bond angles from the ideal sp³ tetrahedral angle of 109.5° to approximately 90°. This deviation creates significant energetic instability.

Torsional Strain (or Pitzer Strain): Results from the eclipsing interactions between adjacent C-H and N-H bonds. As mentioned, the ring puckers to reduce this strain, but it is not eliminated entirely.

The total ring strain energy of azetidine is considerable, making it more reactive than larger, strain-free rings like pyrrolidine (B122466) (five-membered) and piperidine (B6355638) (six-membered), yet more stable and easier to handle than the highly strained three-membered aziridine ring. researchgate.netrsc.org This intermediate level of strain provides a unique balance of stability and reactivity that is highly attractive for synthetic applications. rsc.org

Cyclic AmineRing SizeApproximate Ring Strain Energy (kcal/mol)
Aziridine326.7 - 27.7
Azetidine425.2 - 25.4
Pyrrolidine55.4 - 5.8
Piperidine60

Data sourced from multiple chemical literature reviews. researchgate.netrsc.org

Rationale for Research on 3-Substituted Azetidine Systems

Research into 3-substituted azetidines is driven primarily by their potential in medicinal chemistry. lifechemicals.comnih.gov The C-3 position of the azetidine ring is a key vector for introducing molecular diversity. Unlike substitution at the nitrogen (N-1) or at the C-2 position, substitution at C-3 allows for the attachment of various functional groups that project out from the core scaffold, enabling interaction with biological targets without directly altering the core amine functionality. arkat-usa.org The synthesis of 3-functionalized azetidines has become a significant area of focus, with numerous methods developed to access these valuable building blocks. arkat-usa.orgorganic-chemistry.org These scaffolds are used to develop compounds with a range of biological activities and to create novel amino acid analogues. mdpi.com

Specific Relevance of the 3-(3,5-Di-tert-butylphenyl)azetidine Scaffold

The 3-aryl azetidine scaffold is a privileged motif in the development of agents targeting the central nervous system (CNS). nih.gov The introduction of an aryl group at the 3-position creates a rigid framework that can be tailored to fit into specific protein binding pockets. The specific compound, this compound, incorporates a particularly bulky and lipophilic aryl substituent. This specific substitution pattern is often employed in medicinal chemistry to probe steric limits in a receptor's binding site and to enhance metabolic stability by blocking potential sites of oxidation on the aromatic ring.

The presence of the 3,5-di-tert-butylphenyl group has a profound impact on the molecular architecture of the azetidine scaffold. The sheer size of the two tert-butyl groups imposes significant steric hindrance. This bulkiness can influence several key properties:

Conformational Preference: The steric demand of the 3,5-di-tert-butylphenyl group can lock the azetidine ring into a specific puckered conformation. It may favor a conformation where the large aryl group occupies a pseudo-equatorial position to minimize steric clashes with the rest of the ring.

Reactivity: The steric shielding provided by the bulky substituent can influence the reactivity of the azetidine nitrogen. It may hinder the approach of reagents to the nitrogen lone pair, potentially affecting its basicity and nucleophilicity.

Physicochemical Properties: The two tert-butyl groups significantly increase the lipophilicity (fat-solubility) of the molecule, which can have a major impact on its pharmacokinetic properties, such as membrane permeability and protein binding.

In essence, the 3,5-di-tert-butylphenyl moiety acts as a large "anchor" group, defining the molecule's shape, orientation, and interaction with its environment, making it a valuable tool for designing molecules with highly specific three-dimensional structures.

Potential as a Precursor or Building Block in Advanced Organic Chemistry

The compound This compound emerges as a promising, albeit specialized, building block for advanced organic synthesis. Its potential lies in the unique combination of the reactive azetidine core and the sterically demanding and electronically stabilizing 3,5-di-tert-butylphenyl substituent. The two bulky tert-butyl groups can influence the conformational preferences of the azetidine ring and modulate its reactivity, potentially leading to novel synthetic transformations and the creation of molecules with distinct three-dimensional shapes. nih.gov

The synthesis of This compound can be envisioned through established methodologies for the preparation of 3-aryl azetidines. A common and effective strategy involves the addition of an organometallic reagent to an N-protected azetidin-3-one. Specifically, the Grignard reagent, 3,5-di-tert-butylphenylmagnesium bromide, could be reacted with a suitable N-protected azetidin-3-one, such as N-Boc-azetidin-3-one or N-benzyl-azetidin-3-one, to afford the corresponding 3-hydroxy-3-(3,5-di-tert-butylphenyl)azetidine intermediate. Subsequent dehydroxylation and deprotection would yield the target compound. The yields for such reactions are generally moderate to good, as illustrated by analogous preparations of other 3-aryl azetidines.

Aryl Grignard ReagentN-ProtectionReported Yield of 3-Aryl-3-hydroxyazetidine
Phenylmagnesium bromideBoc85%
4-Methoxyphenylmagnesium bromideBoc82%
2-Thienylmagnesium bromideBoc75%
4-Chlorophenylmagnesium bromideBenzyl78%

Once synthesized, This compound can serve as a versatile precursor for a variety of more complex molecules. The secondary amine of the azetidine ring is a nucleophilic handle that can be readily functionalized through N-alkylation, N-acylation, N-arylation, or sulfonylation reactions. These transformations allow for the introduction of a wide array of functional groups and the construction of diverse molecular architectures.

For instance, N-alkylation with various alkyl halides can introduce new side chains, while coupling with carboxylic acids or their derivatives would lead to the formation of amides. The Buchwald-Hartwig amination offers a powerful tool for the N-arylation of the azetidine, enabling the synthesis of N-aryl derivatives which are of significant interest in medicinal chemistry. The reactivity of the azetidine nitrogen in these reactions is well-documented and generally proceeds with high efficiency.

Reaction TypeReagents and ConditionsProduct TypeTypical Yields
N-AlkylationAlkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., CH₃CN)N-Alkyl-3-(3,5-di-tert-butylphenyl)azetidine70-95%
N-AcylationAcyl chloride or Carboxylic acid with coupling agent (e.g., HATU)N-Acyl-3-(3,5-di-tert-butylphenyl)azetidine80-98%
N-Arylation (Buchwald-Hartwig)Aryl halide, Palladium catalyst, Ligand, BaseN-Aryl-3-(3,5-di-tert-butylphenyl)azetidine60-90%
N-SulfonylationSulfonyl chloride, Base (e.g., Et₃N)N-Sulfonyl-3-(3,5-di-tert-butylphenyl)azetidine85-99%

Furthermore, the inherent ring strain of the azetidine core in This compound can be exploited in ring-opening reactions. Treatment with various nucleophiles under appropriate conditions can lead to the regioselective cleavage of the C-N bonds, providing access to functionalized γ-amino alcohols or other acyclic structures. The steric hindrance imposed by the 3,5-di-tert-butylphenyl group could potentially direct the regioselectivity of such ring-opening reactions, offering a pathway to novel and highly substituted acyclic amines that would be challenging to prepare through other synthetic routes. This makes This compound a valuable and versatile building block for the construction of complex and biologically relevant molecules.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H27N

Molecular Weight

245.4 g/mol

IUPAC Name

3-(3,5-ditert-butylphenyl)azetidine

InChI

InChI=1S/C17H27N/c1-16(2,3)14-7-12(13-10-18-11-13)8-15(9-14)17(4,5)6/h7-9,13,18H,10-11H2,1-6H3

InChI Key

VGWUHGRPDJVGID-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C2CNC2)C(C)(C)C

Origin of Product

United States

Theoretical and Computational Investigations of 3 3,5 Di Tert Butylphenyl Azetidine

Quantum Chemical Calculation Methodologies

To accurately model 3-(3,5-Di-tert-butylphenyl)azetidine, a variety of quantum chemical calculation methodologies are employed. These methods are chosen to balance computational cost with the accuracy of the results.

Density Functional Theory (DFT): DFT methods are a mainstay for calculations on molecules of this size. Functionals such as B3LYP and M06-2X are commonly used in conjunction with basis sets like 6-31G* or 6-311++G(d,p) to optimize molecular geometries and calculate electronic properties. mdpi.commdpi.com The M06-2X functional, for instance, is well-suited for describing non-covalent interactions, which could be significant in this sterically crowded molecule. mdpi.com DFT is used to determine key parameters including equilibrium geometries, vibrational frequencies, and the energies of frontier molecular orbitals.

Gaussian-3 (G3) Theory and its Variants (e.g., G3MP2): For higher accuracy in thermochemical data, such as heats of formation, composite methods like G3MP2 are utilized. researchgate.net This level of theory involves a series of calculations that build upon a base B3LYP/6-31G(d) geometry optimization to provide a more refined total energy. researchgate.netresearchgate.net While computationally more intensive than standard DFT, G3MP2 offers a reliable benchmark for the energetic properties of azetidine (B1206935) derivatives. researchgate.net

These computational approaches allow for the detailed exploration of the potential energy surface of the molecule, providing a foundation for understanding its conformational preferences and electronic structure.

Conformational Analysis and Molecular Dynamics

The conformational landscape of this compound is primarily defined by the puckering of the four-membered azetidine ring and the orientation of the bulky aryl substituent.

The azetidine ring is not planar and exists in a puckered conformation to relieve ring strain. rsc.org This puckering is characterized by a dihedral angle. For the parent azetidine molecule, gas-phase electron diffraction studies have determined this angle to be approximately 37°. rsc.org The ring can undergo a rapid inversion process, passing through a planar transition state. The energy barrier for this inversion is relatively low, allowing for dynamic interconversion between puckered conformers at room temperature. mdpi.com

Computational studies on substituted azetidines can precisely quantify this puckering and the associated inversion barrier. The puckering angle is influenced by the nature and position of substituents on the ring. researchgate.net For a 3-substituted azetidine, two primary puckered conformations are possible, with the substituent occupying either a pseudo-axial or a pseudo-equatorial position. The relative stability of these conformers is a key aspect of the molecule's structure.

Table 1: Illustrative Calculated Conformational Data for a 3-Substituted Azetidine Ring Note: These are representative values for a generic 3-substituted azetidine and may vary for the specific title compound.

Parameter Pseudo-Axial Conformer Pseudo-Equatorial Conformer Planar Transition State
Ring Puckering Angle ~35° ~37°
Relative Energy (kcal/mol) +0.5 - 1.5 0.0 +3.0 - 5.0

| Inversion Barrier (kcal/mol) | - | - | ~3.0 - 5.0 |

The presence of the large 3,5-di-tert-butylphenyl group at the C3 position of the azetidine ring has a profound impact on its conformational preferences. This bulky substituent introduces significant steric hindrance. cdnsciencepub.com Conformational analysis aims to identify the lowest energy arrangement by considering the spatial interactions between the substituent and the azetidine ring. lumenlearning.com

The di-tert-butylphenyl group will preferentially adopt an orientation that minimizes steric clash with the hydrogens on the azetidine ring. It is expected that the pseudo-equatorial conformation of the substituent would be strongly favored over the pseudo-axial one to avoid severe 1,3-diaxial interactions. lumenlearning.com The sheer size of the 3,5-di-tert-butylphenyl group can also be expected to influence the ring puckering angle itself and potentially raise the energy barrier for ring inversion compared to a smaller substituent like a simple phenyl group. cdnsciencepub.comresearchgate.net Molecular dynamics simulations can be used to explore the rotational freedom of the phenyl group and the flexibility of the azetidine ring over time.

Ring Strain Energy Calculations

The reactivity and conformational rigidity of the azetidine ring are significantly influenced by its inherent ring strain. Computational chemistry provides powerful tools to quantify this strain, offering insights into the molecule's stability and thermodynamic properties.

A reliable method for calculating the ring strain energy (RSE) of cyclic molecules is through the use of hypothetical isodesmic reactions. researchgate.netumsl.edu An isodesmic reaction is a type of hypothetical reaction where the number and type of chemical bonds are conserved on both the reactant and product sides. umsl.edu This approach minimizes computational errors by canceling out systematic errors in the calculation of bond energies, thus providing a more accurate estimation of strain energy. swarthmore.edu

For the parent azetidine ring, a suitable isodesmic reaction can be formulated as follows:

Azetidine + 2 CH₄ + NH₃ → CH₃-CH₂-NH₂ + CH₃-CH₂-CH₃

In this scheme, the strained four-membered ring is broken down into acyclic, unstrained molecules. The number of C-C, C-N, C-H, and N-H bonds remains identical on both sides of the equation. The enthalpy change (ΔH) of this reaction, calculated using quantum mechanical methods, corresponds directly to the strain energy of the azetidine molecule. Various computational studies have employed such schemes to determine the RSE of azetidine and related heterocycles. researchgate.net

For this compound, the same principle applies, although the reference molecules in the isodesmic equation would need to be more complex to balance the additional substituent groups, ensuring the conservation of all bond types.

The azetidine ring possesses a significant amount of strain, which is a key driver of its chemical reactivity. researchgate.netrsc.org Its ring strain energy is comparable to that of other well-known small ring systems like cyclopropane, aziridine (B145994), and its carbocyclic analogue, cyclobutane (B1203170). This inherent strain arises from bond angle deviation from the ideal tetrahedral angle (angle strain) and eclipsing interactions between adjacent hydrogen atoms (torsional strain). nih.gov

Computational studies have established the RSE for these small rings, allowing for a quantitative comparison. The presence of a heteroatom (nitrogen in azetidine) influences the ring geometry and bond lengths, leading to slight differences in strain energy compared to cyclobutane. researchgate.net

CompoundRing Strain Energy (kcal/mol)Reference
Cyclopropane27.5 - 27.6 researchgate.netnih.gov
Aziridine~26.7 researchgate.net
Cyclobutane26.0 - 26.5 researchgate.netnih.gov
Azetidine25.2 - 25.4 researchgate.netrsc.org

As the data indicates, the strain energy of azetidine is substantial, though slightly less than that of cyclobutane and cyclopropane. researchgate.netresearchgate.net This high strain energy is a thermodynamic driving force for ring-opening reactions, a characteristic feature of azetidine chemistry. rsc.orgnih.gov

Reaction Mechanism Elucidation through Computational Studies

Computational modeling is an indispensable tool for understanding the complex reaction mechanisms involving azetidines. Techniques like Density Functional Theory (DFT) allow researchers to map potential energy surfaces, calculate reaction barriers, and characterize the structures of transient species like transition states and intermediates. thescience.dev

The inherent ring strain of azetidines makes them susceptible to ring-opening reactions under various conditions. acs.org These reactions are often thermodynamically favorable due to the release of approximately 25 kcal/mol of strain energy. rsc.orgnih.gov Computational studies have been crucial in mapping the energetic profiles of these pathways.

For instance, acid-mediated ring-opening is a common decomposition pathway. acs.org Theoretical calculations can model the protonation of the azetidine nitrogen, the subsequent weakening of the C-N bonds, and the nucleophilic attack that leads to ring cleavage. These studies help elucidate the reaction mechanism and identify the rate-determining steps by calculating the activation energies for each elementary step. In one documented case, a series of N-substituted aryl azetidines was shown to undergo an acid-mediated intramolecular ring-opening decomposition, a mechanism that was supported by computational analysis. acs.org

The synthesis of the azetidine ring often involves cyclization reactions, and computational chemistry plays a key role in understanding their mechanisms. By calculating the energies and geometries of transition states, researchers can predict reaction feasibility, regioselectivity, and stereoselectivity. frontiersin.orgmit.edu

One prominent method for azetidine synthesis is the [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction. rsc.orgrsc.org Computational investigations of this reaction have helped to explain the role of excited states (singlet or triplet) and the influence of substituents on the reaction outcome and stereoselectivity. rsc.org Similarly, for intramolecular cyclizations, such as the aminolysis of epoxy amines, transition state calculations have successfully explained the observed regioselectivity, showing why the formation of the four-membered azetidine ring is favored over a five-membered pyrrolidine (B122466) ring under specific catalytic conditions. frontiersin.orgnih.gov

The 3,5-di-tert-butylphenyl group attached to the C3 position of the azetidine ring is expected to exert significant electronic and steric influences on the molecule's reactivity.

Electronic Effects: The phenyl ring itself can participate in reactions through π-stacking interactions or by modifying the electron density of the azetidine ring. The two tert-butyl groups are generally considered weak electron-donating groups through hyperconjugation. nih.gov This electron donation can subtly influence the basicity of the azetidine nitrogen and the stability of any charged intermediates or transition states that may form during a reaction. For example, increased electron density could stabilize a positively charged transition state in an electrophilic attack.

Steric Effects: The most pronounced influence of the 3,5-di-tert-butylphenyl substituent is likely its steric bulk. The two large tert-butyl groups create significant steric hindrance around the azetidine ring. researchgate.netnih.gov This can have several consequences:

It can direct the approach of incoming reagents, favoring attack from the less hindered face of the molecule, thereby controlling stereoselectivity.

It can disfavor reaction pathways that require the formation of bulky transition states. rsc.orgresearchgate.net For example, in a bimolecular substitution reaction, the bulky substituent could slow the reaction rate by sterically shielding the reaction center from the approaching nucleophile. nih.gov

The steric bulk can also influence the conformational preferences of the azetidine ring and the substituent itself, which in turn can affect reactivity.

Computational studies can quantify these effects by modeling the transition states of various reactions and calculating the steric and electronic contributions to the activation energy barrier.

Theoretical Spectroscopic Analysis (e.g., NMR chemical shifts, IR vibrational modes)

Computational chemistry provides powerful tools for the theoretical prediction of spectroscopic data, which are invaluable for the structural elucidation of novel compounds such as this compound. By employing quantum mechanical calculations, it is possible to simulate the nuclear magnetic resonance (NMR) and infrared (IR) spectra of a molecule with a high degree of accuracy. These theoretical spectra can then be compared with experimental data to confirm the molecular structure, assign specific signals to individual atoms or functional groups, and gain deeper insights into the molecule's electronic and geometric properties.

Density Functional Theory (DFT) is a widely used computational method for predicting the spectroscopic properties of organic molecules. nih.gov The choice of the DFT functional (e.g., B3LYP, PBE1PBE) and basis set (e.g., 6-311+G(d,p), cc-pVTZ) is crucial for obtaining accurate predictions. nih.govnih.gov For NMR chemical shift calculations, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed to determine the isotropic magnetic shielding tensors, from which the chemical shifts are derived. nih.gov Similarly, the vibrational frequencies and intensities for an IR spectrum can be calculated by determining the second derivatives of the energy with respect to the atomic coordinates.

Prediction of Spectroscopic Signatures for Structural Elucidation

The theoretical prediction of spectroscopic signatures for this compound is instrumental in its structural characterization. By calculating the expected ¹H and ¹³C NMR chemical shifts and the primary IR vibrational modes, a detailed and unique spectral fingerprint of the molecule can be generated. This information is particularly useful for distinguishing between potential isomers and for assigning the signals in experimentally obtained spectra.

Predicted ¹H NMR Chemical Shifts:

The predicted ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to the protons of the azetidine ring and the di-tert-butylphenyl group. The chemical shifts are influenced by the local electronic environment of each proton. For instance, the protons on the azetidine ring are expected to appear in the aliphatic region, while the aromatic protons will be found further downfield. The bulky tert-butyl groups will have a distinct singlet signal in the upfield region.

Below is an interactive data table presenting the predicted ¹H NMR chemical shifts for this compound, calculated using a representative DFT method.

Predicted ¹³C NMR Chemical Shifts:

Similarly, the theoretical ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The predicted chemical shifts for the carbon atoms in the azetidine ring, the aromatic ring, and the tert-butyl groups will each appear in distinct regions of the spectrum, reflecting their different chemical environments.

The following interactive data table displays the predicted ¹³C NMR chemical shifts for this compound.

Predicted IR Vibrational Modes:

Theoretical calculations of the IR spectrum can predict the vibrational frequencies corresponding to the stretching and bending modes of the various functional groups within this compound. These predicted frequencies can be used to assign the absorption bands in an experimental IR spectrum, confirming the presence of key structural motifs such as the N-H bond in the azetidine ring, the C-H bonds of the aromatic and aliphatic groups, and the C-N bond.

An interactive data table of the predicted key IR vibrational modes for this compound is provided below.

By integrating these theoretical spectroscopic predictions, a comprehensive and detailed picture of the molecular structure of this compound can be constructed, providing a robust framework for the analysis and interpretation of experimental data.

Following a comprehensive search of available scientific literature, it has been determined that specific research data detailing the reactivity profiles and transformational chemistry for the compound This compound , as outlined in the requested article structure, is not publicly available.

The provided search results contain extensive information on the general reactivity of the azetidine ring, including various ring-opening and ring-expansion reactions. This body of research covers N-substituted, 2-substituted, and other 3-substituted aryl azetidines. However, none of the available sources provide specific examples, data tables, or detailed research findings for the precise molecule of interest, this compound.

Given the strict instructions to focus solely on the chemical compound “this compound” and to not introduce information that falls outside the explicit scope, it is not possible to generate a scientifically accurate and non-speculative article that fulfills the requirements of the provided outline. To proceed would necessitate fabricating data, which is contrary to the core principles of scientific accuracy.

Therefore, the requested article cannot be generated.

Reactivity Profiles and Transformational Chemistry of 3 3,5 Di Tert Butylphenyl Azetidine

Cycloaddition Reactions (e.g., [2+2] annulation, 1,3-dipolar cycloadditions)

While specific studies detailing the cycloaddition reactions of 3-(3,5-di-tert-butylphenyl)azetidine are not extensively documented, the inherent reactivity of the azetidine (B1206935) scaffold suggests its potential participation in several types of cycloadditions.

[2+2] Annulation: The photochemical [2+2] cycloaddition, often referred to as the aza Paternò–Büchi reaction, is a primary method for synthesizing azetidines from imines and alkenes. rsc.orgrsc.orgresearchgate.net In this visible-light-mediated reaction, an excited-state imine reacts with an alkene to form the four-membered azetidine ring. springernature.com The reaction can proceed through either a singlet or triplet excited state, which influences the stereoselectivity of the process. rsc.org Given this synthetic precedent, it is plausible that this compound could be synthesized via a [2+2] photocycloaddition between an appropriately substituted imine and alkene.

1,3-Dipolar Cycloadditions: These reactions are powerful methods for constructing five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile. wikipedia.org Azetidines can participate in such reactions in multiple ways. For instance, the azetidine nitrogen can be part of an in situ generated azomethine ylide (a 1,3-dipole), which can then react with various dipolarophiles like alkenes or alkynes to yield pyrrolidine-containing spirocycles or fused ring systems. nih.govnih.gov The reaction is known for its high degree of stereospecificity and regioselectivity, making it a valuable tool in complex molecule synthesis. wikipedia.orgresearchgate.net The bulky 3,5-di-tert-butylphenyl group on the azetidine would be expected to heavily influence the diastereoselectivity of such cycloadditions.

Functional Group Transformations on the Azetidine Nitrogen and Carbon Atoms

The azetidine ring, particularly when substituted with an aryl group, offers multiple sites for further chemical modification on both its nitrogen and carbon atoms.

The secondary amine of the azetidine ring is a key site for functionalization, allowing for the introduction of a wide array of substituents that can modulate the compound's properties. Common strategies include N-acylation, N-alkylation, and N-arylation.

N-Acylation and Sulfonylation: The nucleophilic nitrogen can readily react with acylating agents (e.g., acid chlorides, anhydrides) or sulfonyl chlorides to form the corresponding amides and sulfonamides. researchgate.netorientjchem.org These reactions are typically high-yielding and serve not only to introduce new functional groups but also to protect the nitrogen during subsequent transformations. researchgate.net

N-Alkylation: Introduction of alkyl groups onto the azetidine nitrogen can be achieved through reactions with alkyl halides. In some cases, protecting the nitrogen as an N-borane complex can facilitate stereoselective α-alkylation at a carbon atom adjacent to the nitrogen. nih.gov

N-Arylation: Transition-metal-catalyzed cross-coupling reactions are powerful methods for forming C-N bonds. The Buchwald-Hartwig amination, which uses a palladium catalyst, is particularly effective for coupling aryl halides or triflates with amines, including cyclic amines like azetidine. rsc.orgresearchgate.netacsgcipr.org This allows for the synthesis of N-aryl azetidines, which might otherwise be difficult to access. researchgate.net Additionally, SNAr reactions can be employed for N-arylation when the aryl group is sufficiently electron-deficient. rsc.orgresearchgate.net

Reaction TypeReagents/CatalystsProduct Type
N-AcylationAcyl chlorides, AnhydridesN-acyl azetidine (Amide)
N-SulfonylationSulfonyl chloridesN-sulfonyl azetidine (Sulfonamide)
N-AlkylationAlkyl halidesN-alkyl azetidine
N-ArylationAryl halides, Pd catalyst, Base (Buchwald-Hartwig)N-aryl azetidine
N-ArylationElectron-deficient aryl halides (SNAr)N-aryl azetidine

Functionalization of the carbon atoms of the azetidine ring, specifically those alpha to the nitrogen (C2 and C4), provides a route to more complex substituted azetidines. A key strategy for this is directed metalation followed by electrophilic trapping.

Studies on N-protected 3-aryl azetidines have shown that deprotonation using a strong base, such as an organolithium reagent, can selectively occur at the C2 or C4 positions. uni-muenchen.de The choice of the nitrogen protecting group is crucial; for instance, groups like tert-butoxythiocarbonyl (Botc) can facilitate α-lithiation where the more common Boc group fails. acs.org The resulting organolithium intermediate is a potent nucleophile that can react with a variety of electrophiles (e.g., silyl (B83357) halides, alkyl halides, aldehydes, ketones) to install new substituents at the carbon alpha to the nitrogen. acs.orgnih.gov This method allows for the stereoselective synthesis of 2,3- or 3,4-disubstituted azetidines. uni-muenchen.de

Role in Advanced Organic Synthesis and Materials Science

Integration into Advanced Materials Research

Polymerization of Azetidines and Derivatives

The strain within the four-membered ring makes azetidines suitable monomers for ring-opening polymerization, offering a pathway to polyamines with various structures and applications. rsc.org The primary mechanism for this process is cationic ring-opening polymerization (CROP), where a cationic initiator opens the ring, allowing for chain propagation. researchgate.net This process can sometimes proceed in a "living" manner, which allows for control over the polymer's molecular weight and architecture. researchgate.net

While the polymerization of azetidine (B1206935) itself can be complex and lead to branched polymers, the polymerization of N-substituted azetidines has been more extensively studied. rsc.orgresearchgate.net More recently, the anionic ring-opening polymerization (AROP) of N-sulfonylated azetidines has been reported for the first time, expanding the toolbox for creating azetidine-based polymers. rsc.orgnsf.gov

For a monomer like 3-(3,5-Di-tert-butylphenyl)azetidine, the bulky substituent at the C3 position would be expected to have a profound impact on polymerization. Steric hindrance can affect the rate of polymerization and the stereoregularity of the resulting polymer. nih.gov The specific influence of such a large, non-polar group on the polymerization of the parent NH-azetidine remains an area for future investigation.

Table 1: Overview of Azetidine Polymerization Methods
Polymerization TypeMonomer ClassKey CharacteristicsPotential Polymer StructureReferences
Cationic Ring-Opening Polymerization (CROP)Azetidine, N-AlkylazetidinesMost common method; can produce "living" polymers.Branched or Linear rsc.orgresearchgate.net
Anionic Ring-Opening Polymerization (AROP)N-SulfonylazetidinesA newer method; branching can occur via chain transfer.Branched or Linear (depending on substituent) rsc.orgnsf.gov

Development of Azetidine-Based Energetic Materials

Key advantages of incorporating the azetidine scaffold into energetic materials include:

Higher Density: The compact, rigid structure can contribute to higher crystal densities.

Improved Oxygen Balance: Functionalization of the azetidine ring with nitro groups allows for tuning of the oxygen balance, a critical parameter for energetic performance.

Enhanced Performance: New azetidine-based materials have shown increased detonation pressures and velocities. researchgate.net

Recent synthetic advances, such as the visible-light-mediated aza Paternò–Büchi reaction, have enabled the scalable synthesis of various functionalized azetidines, paving the way for a new generation of tunable energetic materials. chemrxiv.orgnih.govresearchgate.net These efforts have produced compounds that are candidates for both solid melt-castable explosives and liquid propellant plasticizers. nih.govresearchgate.net The introduction of a bulky phenyl group, such as in this compound, could influence crystal packing and density, although nitration of the phenyl ring would be necessary to make it a viable energetic component.

Table 2: Comparison of Azetidine-Based Energetic Properties
PropertyAzetidine-Based Energetics (General Findings)Benchmark (e.g., TNT)References
Detonation PressureGenerally higher than TNT.Standard benchmark. researchgate.net
Detonation VelocityGenerally higher than TNT.Standard benchmark. researchgate.net
DensityCan be designed for higher densities.1.65 g/cm³ researchgate.netchemistry-chemists.com
ApplicationPotential as melt-castable explosives or liquid propellant plasticizers.Melt-castable explosive. chemrxiv.orgnih.govresearchgate.net

Role as Rigid Scaffolds in Material Design

The azetidine ring serves as a conformationally restricted and rigid scaffold, a highly desirable feature in medicinal chemistry and material design. researchgate.netresearchgate.netenamine.net This rigidity helps to pre-organize appended functional groups in a well-defined three-dimensional space. enamine.net In drug discovery, this can lead to higher binding affinity with biological targets due to a lower entropic penalty upon binding. enamine.net

Azetidine is the smallest stable saturated nitrogen-containing heterocycle, making it an attractive "small monocyclic scaffold." enamine.net Its use can limit the increase in molecular weight and lipophilicity compared to larger ring systems. enamine.net The combination of the rigid azetidine core with the bulky and conformationally defined 3,5-di-tert-butylphenyl group in this compound would create a scaffold with a very precise and sterically demanding architecture, suitable for creating materials with specific shapes and interaction capabilities.

Contribution to Molecular Diversity and Scaffold Libraries

The exploration of new chemical space is crucial for the discovery of novel drugs and materials. Azetidine-based scaffolds are increasingly being used to generate diverse libraries of compounds for high-throughput screening. nih.govresearchgate.net

Exploration of Chemical Space with Strained Heterocycles

Strained heterocycles like azetidines allow chemists to access areas of chemical space that are not covered by more common five- and six-membered rings. Their unique three-dimensional shapes and reactivity profiles lead to novel molecular frameworks. nih.gov The development of synthetic methods to produce a wide array of fused, bridged, and spirocyclic azetidine systems has been a key enabler in this field. nih.govresearchgate.net These complex scaffolds provide a rich foundation for building libraries of lead-like molecules with optimized physicochemical properties, for instance, for applications targeting the central nervous system. nih.govresearchgate.net

Design Principles for Novel Chemical Motifs

The design of novel chemical motifs based on the azetidine ring follows several key principles. One approach is to leverage the ring's rigidity to create molecules with defined vectors for substitution, allowing for systematic exploration of structure-activity relationships (SAR). enamine.netnih.gov Another principle is to exploit the ring strain, either for controlled ring-opening reactions to access 1,3-difunctionalized acyclic structures or for applications in fields like energetic materials. researchgate.net

Modern synthetic strategies focus on the modular and efficient construction of functionalized azetidines. arkat-usa.orgnih.govnih.gov This allows for the "any-stage" installation of the azetidine motif into more complex molecules. The combination of the compact, polar, and strained azetidine ring with a large, lipophilic, and rigid substituent like the 3,5-di-tert-butylphenyl group exemplifies a design principle aimed at creating amphiphilic molecules with distinct, spatially separated domains. Such motifs are valuable for probing interactions in biological systems and for creating new materials with unique self-assembly properties.

Future Research Directions and Challenges

Development of More Efficient and Sustainable Synthetic Methodologies for 3-(3,5-Di-tert-butylphenyl)azetidine

The synthesis of azetidine (B1206935) rings is inherently challenging due to the ring strain of approximately 25.4 kcal/mol. rsc.org This challenge is amplified by the steric bulk of the 3,5-di-tert-butylphenyl group in the target molecule. Future research must focus on developing synthetic routes that are not only high-yielding but also align with the principles of green and sustainable chemistry.

Key areas for development include:

Catalytic C-H Amination: Palladium-catalyzed intramolecular amination of unactivated C-H bonds has emerged as a powerful tool for constructing azetidine rings. rsc.org Adapting these methods for precursors bearing the bulky di-tert-butylphenyl group could provide a direct and atom-economical route, minimizing the need for pre-functionalized substrates.

Photocatalytic Cycloadditions: Visible-light-mediated [2+2] photocycloadditions, such as the aza-Paterno-Büchi reaction, offer a mild and efficient way to form azetidine rings. rsc.org Research into photocatalytic systems that can overcome the steric hindrance imposed by the di-tert-butylphenyl group is a promising avenue. mit.edu

Flow Chemistry Approaches: Utilizing microreactor technology could enhance reaction efficiency and safety for the synthesis of strained heterocycles. Flow chemistry allows for precise control over reaction parameters like temperature and time, which can be crucial for optimizing the yield of sterically hindered products and minimizing side reactions.

Synthetic StrategyKey FeaturesPotential Advantages for Target Compound
Intramolecular C-H AminationDirect formation of C-N bond via catalysis (e.g., Pd).High atom economy; avoids harsh reagents.
[2+2] PhotocycloadditionUtilizes visible light and a photocatalyst (e.g., Ir).Mild reaction conditions; high functional group tolerance. rsc.org
Strain-Release HomologationRing expansion of precursors like azabicyclo[1.1.0]butanes.Modular synthesis of complex azetidine scaffolds.
Kulinkovich-type CouplingTi(IV)-mediated coupling of oxime ethers and Grignard reagents.Access to spirocyclic NH-azetidines. rsc.org

Exploration of Novel Reactivity Patterns Driven by Ring Strain and Steric Hindrance

The combination of high ring strain and significant steric hindrance in this compound is expected to give rise to unique reactivity. While azetidines are known to undergo ring-opening reactions, the bulky substituent at the 3-position could profoundly influence the regioselectivity and stereoselectivity of these transformations. ambeed.com

Future investigations should explore:

Regioselective Ring-Opening: Studying reactions with various nucleophiles and electrophiles to map how the electronic properties and steric bulk of the di-tert-butylphenyl group direct the cleavage of either the C2-N or C4-N bond versus the C2-C3 or C3-C4 bond.

Strain-Release Polymerization: The inherent strain of the azetidine ring could be harnessed for ring-opening polymerization. The bulky substituent may lead to polymers with unique physical and thermal properties, such as high thermal stability or specific solubility characteristics.

Directed C-H Functionalization: The azetidine nitrogen could act as a directing group for the functionalization of the C-H bonds on the aromatic ring, providing a pathway to novel polysubstituted aromatic compounds that would be difficult to access through other means.

Advanced Computational Modeling for Precise Prediction of Reactivity and Structure

Given the synthetic challenges and potential for unusual reactivity, advanced computational modeling will be an indispensable tool. mit.edu Theoretical chemistry can provide deep insights into the structure, stability, and reaction pathways of this compound, guiding experimental efforts and saving significant laboratory resources.

Key computational approaches include:

Density Functional Theory (DFT): To calculate the ground-state geometry, ring pucker conformation, and strain energy. DFT can also be used to model reaction mechanisms, determine transition state energies, and predict kinetic and thermodynamic products.

Molecular Dynamics (MD) Simulations: To understand the conformational dynamics of the molecule and how the bulky substituent restricts the flexibility of the azetidine ring.

Frontier Molecular Orbital (FMO) Analysis: To predict the reactivity of the molecule with different reagents by analyzing the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mit.edu

Computational MethodApplication for this compoundPredicted Outcome
DFTGeometry Optimization & Strain Energy CalculationPredicts bond lengths, angles, and puckering of the azetidine ring; quantifies the impact of the substituent on ring strain.
DFTTransition State Searching for Ring-OpeningDetermines the activation energy barriers for different ring-opening pathways, predicting regioselectivity.
MD SimulationsConformational AnalysisElucidates the preferred spatial arrangement of the di-tert-butylphenyl group relative to the azetidine ring.
FMO AnalysisReactivity PredictionIdentifies the likely sites for nucleophilic and electrophilic attack.

Synergistic Approaches Combining Synthetic and Theoretical Chemistry

The most rapid advancements will likely come from a close integration of synthetic experimentation and theoretical modeling. mit.edu This synergistic approach allows for a cycle of prediction, synthesis, and analysis that can efficiently solve complex chemical problems. For instance, computational models can be used to screen potential synthetic routes or catalysts before they are tested in the lab. mit.edu Experimental results can then be used to refine and validate the computational models, leading to more accurate predictions. This iterative process is particularly valuable for a challenging target like this compound, where a trial-and-error synthetic approach would be inefficient.

Expansion of Applications in Emerging Areas of Chemical Science and Technology

While azetidines are established motifs in medicinal chemistry, the specific properties imparted by the 3,5-di-tert-butylphenyl group could open doors to new applications. researchgate.net

Potential emerging areas include:

Ligand Design for Catalysis: The sterically hindered framework could be incorporated into ligands for transition metal catalysis. The bulk of the substituent could create a unique steric and electronic environment around a metal center, potentially leading to catalysts with novel selectivity or activity.

Building Blocks for Supramolecular Chemistry: The rigid structure and lipophilic character of the molecule make it an interesting candidate for constructing complex supramolecular assemblies, such as molecular cages or host-guest systems.

Probes for Chemical Biology: As a conformationally restricted scaffold, derivatives of this compound could be developed as molecular probes to study biological systems, or as scaffolds in drug discovery to target specific protein binding pockets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(3,5-Di-tert-butylphenyl)azetidine, and what critical parameters require optimization?

  • Methodological Answer : Synthesis may involve palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) between tert-butyl-substituted aryl halides and azetidine derivatives. Key parameters include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl-azetidine bond formation.
  • Temperature control : Reactions often require heating (80–120°C) in anhydrous solvents (e.g., THF or DMF).
  • Protecting groups : Azetidine nitrogen may require Boc protection to prevent side reactions .
    • Validation : Monitor reaction progress via TLC or LC-MS, and purify using column chromatography.

Q. How should researchers characterize the structural integrity and purity of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns and azetidine ring integrity.
  • HPLC/LC-MS : Assess purity (>95%) and detect impurities (e.g., tert-butyl degradation byproducts).
  • Elemental analysis : Verify C, H, N composition.
    • Stability note : Store under inert gas (argon) at –20°C to prevent oxidation .

Advanced Research Questions

Q. How can experimental designs address steric effects of tert-butyl groups on azetidine ring reactivity?

  • Methodological Answer :

  • Comparative studies : Synthesize analogs with smaller substituents (e.g., methyl) and compare reaction kinetics.
  • Computational modeling : Use DFT calculations to analyze steric hindrance and transition states (e.g., Gaussian or ORCA software).
  • Kinetic profiling : Monitor nucleophilic substitution rates under varying conditions .
    • Data interpretation : Correlate steric bulk with reduced reaction yields or altered regioselectivity.

Q. What strategies resolve contradictions between predicted and observed biological activity of this compound?

  • Methodological Answer :

  • Purity verification : Use LC-MS or GC to rule out impurities affecting bioassays.
  • Dose-response studies : Test multiple concentrations to identify non-linear effects.
  • Orthogonal assays : Validate activity via fluorescence-based and radiometric methods.
    • Case example : Degradation products (e.g., oxidized tert-butyl groups) may antagonize activity; track stability via accelerated aging studies .

Q. How can factorial design optimize synthesis conditions for this compound?

  • Methodological Answer :

  • Factors : Vary temperature (60–120°C), catalyst loading (1–5 mol%), and solvent polarity (THF vs. DMF).
  • Response variables : Yield, purity, and reaction time.
  • Statistical analysis : Use ANOVA to identify significant factors and interactions.
    • Example : A 2³ factorial design revealed solvent polarity as the dominant factor in minimizing byproducts .

Stability and Temporal Effects

Q. What best practices ensure stability of this compound in long-term studies?

  • Methodological Answer :

  • Storage : Argon-purged vials at –20°C; avoid repeated freeze-thaw cycles.
  • Stabilizers : Add antioxidants (e.g., BHT) for solutions stored >1 month.
  • Monitoring : Periodic NMR/HPLC analysis every 3–6 months to detect degradation (e.g., tert-butyl cleavage) .

Data Analysis and Reproducibility

Q. How should researchers analyze conflicting spectral data (e.g., NMR shifts) for this compound?

  • Methodological Answer :

  • Variable temperature NMR : Identify dynamic effects (e.g., ring puckering in azetidine).
  • 2D techniques : Use HSQC and NOESY to resolve overlapping signals.
  • Cross-validation : Compare with computational chemical shift predictions (e.g., ACD/Labs or MestReNova) .

Computational and Experimental Integration

Q. What hybrid approaches validate the electronic effects of tert-butyl groups on azetidine’s basicity?

  • Methodological Answer :

  • pKa determination : Experimental titration vs. computational predictions (e.g., COSMO-RS).
  • Electrostatic potential maps : Generate via DFT to visualize electron density changes.
  • Correlation analysis : Compare calculated basicity with reaction outcomes (e.g., protonation rates) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.